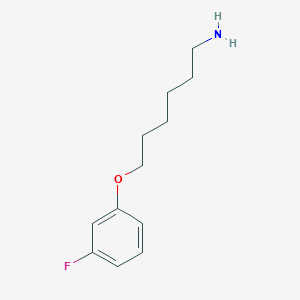

6-(3-Fluorophenoxy)hexan-1-amine

Description

6-(3-Fluorophenoxy)hexan-1-amine is a fluorinated primary amine featuring a hexan-1-amine backbone substituted at the 6th carbon with a 3-fluorophenoxy group. The molecular formula is likely C₁₂H₁₆FNO, with a molecular weight of ~209.26 g/mol. Applications may include pharmaceutical intermediates or materials science, though specific uses require further study.

Propriétés

IUPAC Name |

6-(3-fluorophenoxy)hexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18FNO/c13-11-6-5-7-12(10-11)15-9-4-2-1-3-8-14/h5-7,10H,1-4,8-9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGFNBYOTBJNDLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize 6-(3-Fluorophenoxy)hexan-1-amine involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for carbon–carbon bond formation and utilizes organoboron reagents under mild and functional group-tolerant conditions . The general procedure involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base.

Another method involves the condensation of aldehydes or ketones with secondary amines, followed by reduction. This method is versatile and can be catalyzed by acids such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

6-(3-Fluorophenoxy)hexan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide are used under basic conditions.

Major Products

The major products formed from these reactions include various substituted amines, alcohols, and oxides, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

6-(3-Fluorophenoxy)hexan-1-amine has significant applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in drug development and pharmaceutical testing.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of 6-(3-Fluorophenoxy)hexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Key Comparative Insights:

Solubility: The ether oxygen in this compound likely improves aqueous solubility relative to 1-(2-fluorophenyl)hexan-1-amine, which lacks an oxygen linker .

Synthetic and Stability Considerations: The fluoromethyl-morpholino derivative () was synthesized efficiently (77% yield), suggesting viable routes for analogous compounds. The dichlorobenzyl-ethoxy analog is a stress degradation product, indicating that electron-deficient substituents may increase susceptibility to hydrolysis .

Functional Applications :

- Pharmaceuticals : XOB’s dual receptor/channel activity demonstrates how bulky substituents (e.g., bromo-dimethoxyphenethyl) enable multifunctional pharmacology .

- Materials Science : Biphenyl-tetradecyloxy derivatives form liquid crystals, while thiophene-pyrrole analogs enable conductive polymers, highlighting the role of extended conjugation .

Research Findings and Implications

- Degradation Pathways : The dichlorobenzyl-ethoxy compound’s role in vilanterol degradation underscores the importance of studying substituent effects on metabolic fate .

- Structure-Activity Relationships (SAR) : XOB’s low micromolar activity at 5-HT2A receptors suggests that strategic substitution (e.g., bromo, methoxy groups) can optimize target engagement .

- Analytical Characterization : Mass spectrometry (e.g., m/z 319–320 for dichlorobenzyl derivatives) is critical for identifying degradation products and metabolites .

Notes

- Data Limitations: Direct data on this compound are scarce; properties are inferred from structural analogs.

- Substituent Importance : The choice of substituent (e.g., fluorine position, linker type) dictates electronic, solubility, and biological properties, necessitating tailored design for specific applications.

Activité Biologique

6-(3-Fluorophenoxy)hexan-1-amine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H16FNO, characterized by a hexane backbone with a fluorophenoxy group. The presence of the fluorine atom enhances the compound's lipophilicity, which may improve its interaction with biological targets and influence its pharmacokinetic properties.

Biological Activity Overview

Research indicates that compounds structurally similar to this compound exhibit significant biological activities, particularly in the realm of antimalarial properties. Notably, derivatives of similar structures have demonstrated promising antiplasmodial activity against various strains of Plasmodium falciparum, with some exhibiting low nanomolar IC50 values .

Table 1: Comparison of Related Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 6-(4-Fluorophenoxy)hexan-1-amine | Similar hexane backbone; para-fluoro substitution | Potential antiplasmodial activity |

| 3-(3-Fluorophenyl)propan-1-amine | Shorter carbon chain; phenyl instead of phenoxy | Antidepressant effects reported |

| 2-(3-Fluorophenoxy)ethan-1-amine | Ethanol backbone; shorter chain length | Anticancer properties noted |

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific receptors or enzymes involved in critical signaling pathways. The fluorophenoxy group is believed to enhance binding affinity and selectivity towards certain biological targets due to increased hydrogen bonding capabilities and lipophilicity .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of this compound to elucidate structure-activity relationships (SAR). For instance, a study highlighted the synthesis of several analogs with varying substitutions on the phenyl ring, which showed differences in biological activity profiles .

Example Case Study

In one notable case study, researchers synthesized a series of derivatives and tested their antimalarial activity against Plasmodium falciparum. The results indicated that certain modifications to the fluorophenoxy group significantly enhanced antiplasmodial activity, suggesting that further exploration of this compound's derivatives could lead to new therapeutic agents .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development as a pharmaceutical agent. Initial studies suggest favorable absorption characteristics; however, comprehensive toxicological evaluations are necessary to establish safety profiles before clinical application.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.